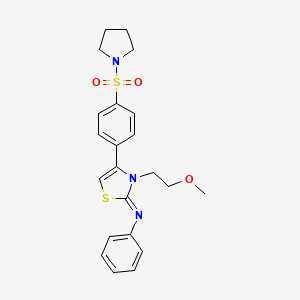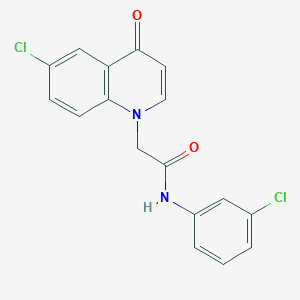
2-Chlorophenyl 3,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorophenyl 3,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C14H13ClO3S It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 3,4-dimethylbenzene ring, and the benzene ring is substituted with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 3,4-dimethylbenzenesulfonate typically involves the sulfonation of 3,4-dimethylbenzene followed by the introduction of the 2-chlorophenyl group. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-chlorophenol in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The sulfonate group can be reduced to a sulfinate or sulfide under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-aminophenyl 3,4-dimethylbenzenesulfonate or 2-thiophenyl 3,4-dimethylbenzenesulfonate.
Oxidation: Formation of 3,4-dimethylbenzenesulfonic acid derivatives.
Reduction: Formation of 2-chlorophenyl 3,4-dimethylbenzenesulfinate or sulfide.
Scientific Research Applications
2-Chlorophenyl 3,4-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 3,4-dimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl 4-methylbenzenesulfonate
- 2-Chlorophenyl 2,4-dimethylbenzenesulfonate
- 2-Chlorophenyl 2,4,6-trimethylbenzenesulfonate
Uniqueness
2-Chlorophenyl 3,4-dimethylbenzenesulfonate is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and interaction with biological targets. The presence of the chlorine atom at the 2-position also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13ClO3S |
|---|---|
Molecular Weight |
296.8 g/mol |
IUPAC Name |
(2-chlorophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-7-8-12(9-11(10)2)19(16,17)18-14-6-4-3-5-13(14)15/h3-9H,1-2H3 |
InChI Key |
IGZLYGMGLVPENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({(E)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate](/img/structure/B12192283.png)
![(5Z)-5-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12192297.png)
![4-[(3-Methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]piperazin-2-one](/img/structure/B12192301.png)
![N-[2,2-dichloro-1-(4-chlorobenzenesulfonyl)ethenyl]formamide](/img/structure/B12192307.png)
![2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B12192314.png)
![2-{[2-(2-methoxyphenoxy)ethyl]amino}-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B12192322.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12192328.png)
![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12192331.png)
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B12192338.png)
![4-{[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12192340.png)
![Ethyl 4-[1-(2,6-dimethylphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B12192344.png)


